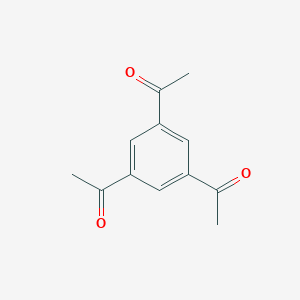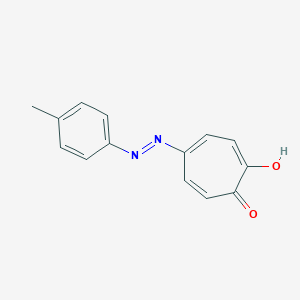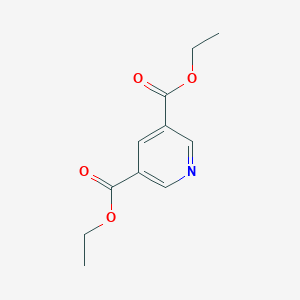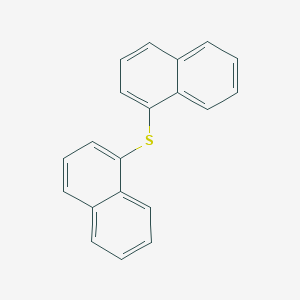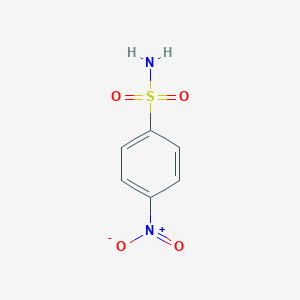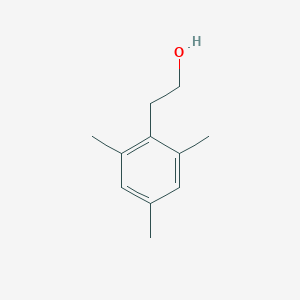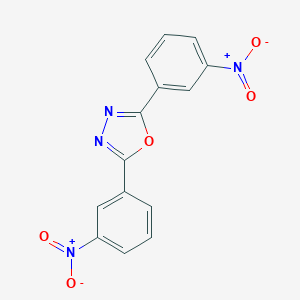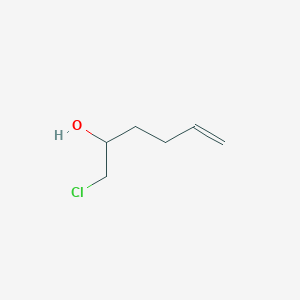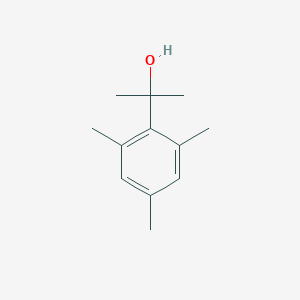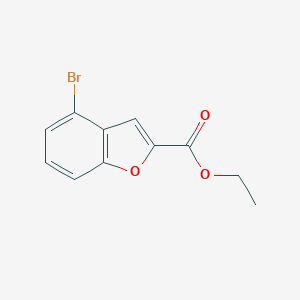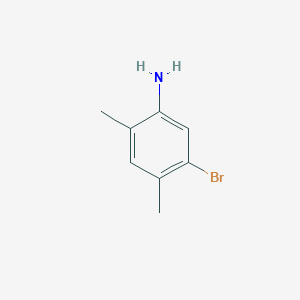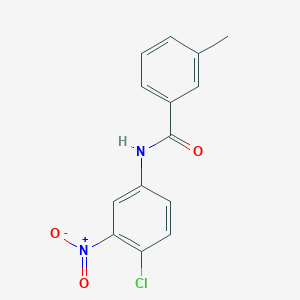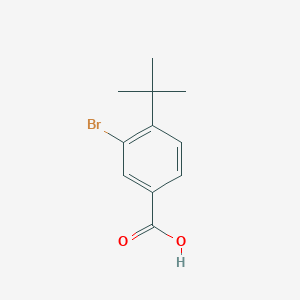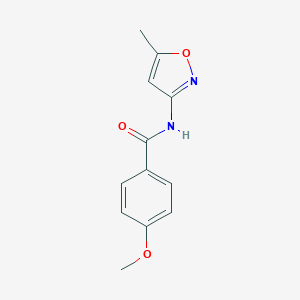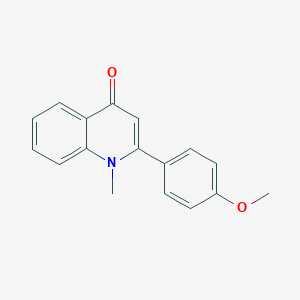
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone, also known as MMQ, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinolone derivatives and has been found to have potential applications in the field of medicine and research.
科学研究应用
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
生化和生理效应
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is stable and easy to handle, making it suitable for various assays. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is also relatively cost-effective compared to other compounds with similar properties. However, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has some limitations, such as its low solubility in water, which can affect its bioavailability. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone also has limited toxicity data, which can affect its safety profile.
未来方向
There are several future directions for 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone research. One direction is to explore its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to optimize the synthesis method and improve the yield and purity of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone. Further studies are also needed to elucidate the mechanism of action of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone and its potential side effects. Additionally, the development of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone derivatives with improved properties can be explored.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone is a synthetic compound that has potential applications in the field of medicine and research. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore its potential applications and optimize its properties. 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone has the potential to be a valuable tool in biomedical research and drug development.
合成方法
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde and methyl anthranilate followed by cyclization and oxidation. The yield of 2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone can be improved by optimizing the reaction conditions and using suitable catalysts.
属性
CAS 编号 |
246181-55-5 |
|---|---|
产品名称 |
2-(4-methoxyphenyl)-1-methyl-4(1H)-quinolinone |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1-methylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15-6-4-3-5-14(15)17(19)11-16(18)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3 |
InChI 键 |
FTEHKBSVTFDQHR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



